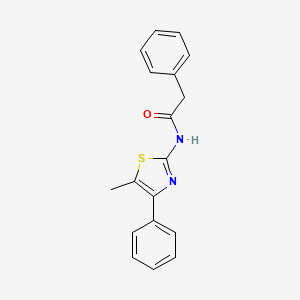![molecular formula C16H14N2O3S B5872355 N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5872355.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as ACTA-F, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer, neurological, and cardiovascular diseases. This compound has also been found to modulate the expression of various genes that are involved in these diseases, making it a potential candidate for the development of new therapies.
Biochemical and Physiological Effects
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the key effects of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide include:
1. Anti-cancer properties: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
2. Neuroprotective properties: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to protect neurons from damage and degeneration, making it a potential candidate for the treatment of neurological disorders.
3. Anti-inflammatory and anti-thrombotic properties: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to reduce inflammation and prevent blood clot formation, making it a potential candidate for the treatment of cardiovascular diseases.
実験室実験の利点と制限
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several advantages and limitations for lab experiments. Some of the key advantages of using N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments include:
1. High purity: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be synthesized in high purity, making it a reliable tool for conducting experiments.
2. Versatility: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be used in a range of different experiments due to its wide range of biochemical and physiological effects.
3. Stability: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is stable under a range of different conditions, making it a reliable tool for conducting experiments.
Some of the limitations of using N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments include:
1. Cost: The synthesis of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be expensive, making it a limiting factor for some research groups.
2. Limited availability: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is not widely available, making it difficult for some research groups to obtain.
3. Lack of long-term safety data: There is limited information available on the long-term safety of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, making it important to exercise caution when using this compound in experiments.
将来の方向性
There are several potential future directions for research on N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. Some of the key areas of research that could be explored include:
1. Development of new cancer therapies: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
2. Treatment of neurological disorders: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Treatment of cardiovascular diseases: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit anti-inflammatory and anti-thrombotic properties, making it a potential candidate for the treatment of cardiovascular diseases.
4. Safety and toxicity studies: Further studies are needed to determine the long-term safety and toxicity of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, which could help to inform its use in future research and clinical applications.
Conclusion
In conclusion, N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. The synthesis method of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is reliable and produces high yields of pure compound. N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to have potential applications in cancer research, neurological research, and cardiovascular research. However, caution should be exercised when using this compound in experiments due to its cost, limited availability, and lack of long-term safety data. Further research is needed to explore the potential applications of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide and to determine its long-term safety and toxicity.
合成法
The synthesis of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the reaction of 3-acetylphenyl isothiocyanate with 3-(2-furyl)acrylic acid. The resulting product is purified using column chromatography to obtain N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in its pure form. This synthesis method has been optimized to produce high yields of pure N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, making it a reliable method for obtaining this compound for scientific research purposes.
科学的研究の応用
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the key areas of research where N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been used include:
1. Cancer research: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
2. Neurological research: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Cardiovascular research: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit anti-inflammatory and anti-thrombotic properties, making it a potential candidate for the treatment of cardiovascular diseases.
特性
IUPAC Name |
(E)-N-[(3-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11(19)12-4-2-5-13(10-12)17-16(22)18-15(20)8-7-14-6-3-9-21-14/h2-10H,1H3,(H2,17,18,20,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTXVWXQZRDMMN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B5872281.png)
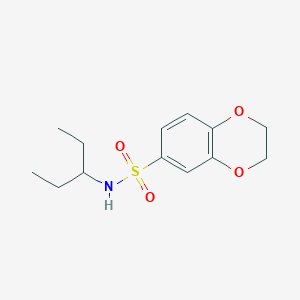
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5872290.png)

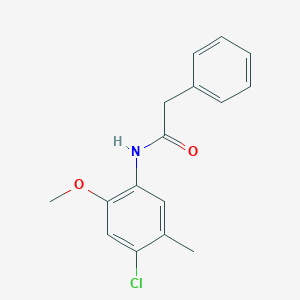
![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)


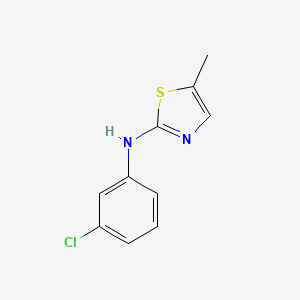
![N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5872349.png)
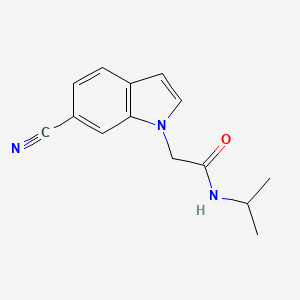
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
